Lipophilicity Differentiation via LogP
The C2-methyl substituent on 2-methylpyrimidine-4-carbohydrazide produces a measurable increase in computed octanol-water partition coefficient (logP) compared to the unsubstituted pyrimidine-4-carbohydrazide. According to database-curated computed properties, the target compound exhibits a logP of 0.47970, while pyrimidine-4-carbohydrazide (CAS 39513-54-7) has a logP of 0.1713 [1]. This represents an approximately 2.8-fold increase in logP (ΔlogP ≈ 0.31), which, based on established physicochemical principles, corresponds to improved membrane permeability and potentially enhanced intracellular target access. The increased lipophilicity is achieved without altering the core hydrogen-bonding capacity (PSA remains at 80.9 Ų for both compounds), meaning the methyl group adds hydrophobic character while preserving the hydrazide moiety's capacity for target hydrogen bonding and metal coordination.
| Evidence Dimension | Computed octanol-water partition coefficient (logP/ClogP) |
|---|---|
| Target Compound Data | logP = 0.47970 (C₆H₈N₄O; MW 152.15) |
| Comparator Or Baseline | Pyrimidine-4-carbohydrazide (CAS 39513-54-7): logP = 0.1713 (C₅H₆N₄O; MW 138.13) |
| Quantified Difference | ΔlogP ≈ 0.31 (≈2.80-fold increase in calculated partition coefficient) |
| Conditions | Computed property values from ChemSrc (target) and Molbase (comparator) databases; experimental logP values have not been published in the primary literature for direct comparison |
Why This Matters
For scientific procurement in drug discovery or antimicrobial screening programs, the ~2.8-fold higher lipophilicity of the C2-methyl analog predicts differential membrane partitioning and intracellular accumulation, making the two compounds non-interchangeable in cell-based assays.
- [1] Molbase. (n.d.). Pyrimidine-4-carbohydrazide (CAS 39513-54-7). Computed logP: 0.1713. Available at: https://qiye.molbase.cn/d16868/958282 (Accessed: 26 April 2026). View Source
